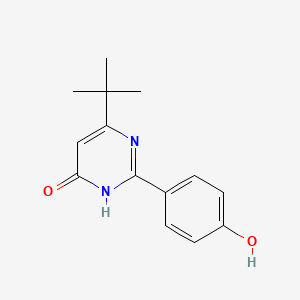

6-tert-Butyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydropyrimidin-4(1H)-one

Description

The compound 6-tert-Butyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by two distinct substituents:

- 6-tert-Butyl group: A bulky, electron-donating substituent that enhances steric hindrance and hydrophobicity.

Properties

CAS No. |

651722-78-0 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

4-tert-butyl-2-(4-hydroxyphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)11-8-12(18)16-13(15-11)9-4-6-10(17)7-5-9/h4-8,17H,1-3H3,(H,15,16,18) |

InChI Key |

AGSJMMWHOSMICH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one typically involves the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea or thiourea under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the pyrimidinone core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a strong base are typically employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various alkyl or aryl-substituted pyrimidinone derivatives.

Scientific Research Applications

6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrimidinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Substituent Effects on Reactivity and Stability

Steric and Electronic Modifications

- 6-Substituent Variations: tert-Butyl (Target Compound): Imparts significant steric bulk, reducing nucleophilic attack at the pyrimidinone core. This contrasts with smaller substituents like 6-methyl or 6-ethyl (e.g., 6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), which offer minimal steric hindrance and higher solubility in polar solvents . Amino/Thioxo Groups: Analogs like 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one () exhibit enhanced nucleophilicity at the sulfur atom, enabling thiol-mediated reactions (e.g., thiohydrazonate ester formation) .

Functional Group Comparisons

- 4-Oxocyclohexadienylidene vs. Thioxo/Triazole Groups :

- The 4-oxocyclohexadienylidene group in the target compound provides a planar, conjugated system, facilitating π-π interactions and electronic transitions. In contrast, 2-thioxo analogs (e.g., compound 17 in ) participate in tautomerization (thiol ↔ thione), enabling 1,3-dipolar cycloadditions .

- Triazole substituents (e.g., 7-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-... in ) introduce aromaticity and hydrogen-bonding capabilities, influencing biological activity and crystal packing .

Key Observations :

Physical and Chemical Properties

Spectral and Structural Data

- UV/Vis Absorption : The 4-oxocyclohexadienylidene group in the target compound likely exhibits strong absorption in the UV range (200–300 nm) due to conjugation. Thioxo analogs (e.g., compound 17) show distinct λmax shifts attributable to thione → thiol tautomerism .

- Crystallography : Structural data for analogs (e.g., 6-methyl derivatives in ) are often resolved using SHELX software () and archived in the Cambridge Structural Database (CSD, ) .

Solubility and Stability

- The tert-butyl group enhances lipophilicity, reducing aqueous solubility compared to methyl/ethyl-substituted analogs.

- Thermal Stability : Bulky substituents (tert-butyl) may improve thermal stability by hindering decomposition pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.